molecular formula C9H5Cl2N3O B6164055 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol CAS No. 2367037-78-1

6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol

Cat. No.: B6164055
CAS No.: 2367037-78-1
M. Wt: 242.06 g/mol
InChI Key: YSIKAKDVXOPEFG-UHFFFAOYSA-N
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Description

6-Chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol is a heterocyclic compound featuring a pyridazine core substituted with chlorine atoms at positions 3 and 6, and a hydroxyl group at position 4. This compound is primarily utilized in pharmacological research as an intermediate or precursor for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents. Its structural rigidity and halogenation pattern make it a candidate for studying structure-activity relationships (SAR) in drug discovery .

Properties

CAS No.

2367037-78-1

Molecular Formula

C9H5Cl2N3O

Molecular Weight

242.06 g/mol

IUPAC Name

6-chloro-3-(6-chloropyridin-3-yl)-1H-pyridazin-4-one

InChI

InChI=1S/C9H5Cl2N3O/c10-7-2-1-5(4-12-7)9-6(15)3-8(11)13-14-9/h1-4H,(H,13,15)

InChI Key

YSIKAKDVXOPEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NNC(=CC2=O)Cl)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of pyridazine derivatives followed by coupling with chloropyridine under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues differ in substituent groups on the pyridazine or pyridine rings. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
6-Chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol Chlorine at C3 and C6 (pyridazine); hydroxyl at C4; 6-chloropyridin-3-yl at C3 ~241.9 High polarity due to hydroxyl; dual halogenation enhances stability and reactivity
6-Chloro-3-(3-(trifluoromethyl)phenyl)pyridazin-4-ol Trifluoromethylphenyl at C3; hydroxyl at C4 274.63 Increased lipophilicity (logP ~2.5); potential for enhanced membrane permeability
6-Chloro-4-methylpyridazin-3(2H)-one Methyl at C4; ketone at C3 ~144.56 Improved solubility in organic solvents; reduced hydrogen-bonding capacity
3-Chloro-6-(methylamino)pyridazine Methylamino at C6; chlorine at C3 ~163.6 Basic amino group enhances solubility in acidic media; potential for amine-mediated interactions

Physicochemical and Pharmacological Comparisons

  • Lipophilicity and Solubility: The trifluoromethylphenyl analogue (274.63 g/mol) exhibits higher lipophilicity compared to the parent compound, favoring passive diffusion across biological membranes . The methyl-substituted pyridazinone (144.56 g/mol) lacks hydroxyl groups, reducing polarity and enhancing solubility in aprotic solvents .
  • Reactivity and Stability: Dual chlorine atoms in the parent compound contribute to electron-withdrawing effects, stabilizing the pyridazine ring against nucleophilic attack . The methylamino group in 3-chloro-6-(methylamino)pyridazine introduces nucleophilic reactivity, making it prone to electrophilic substitution or cross-coupling reactions .
  • The methylpyridazinone derivative is utilized in crystallography studies, leveraging its compact structure for co-crystallization with target proteins .

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